molecular formula C27H25N3O4 B2886399 N-(2,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894888-89-2

N-(2,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2886399
CAS No.: 894888-89-2
M. Wt: 455.514
InChI Key: QVAJVHMVWIEUCM-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide features a 1,8-naphthyridinone core fused with a methoxybenzoyl group and an acetamide-linked 2,5-dimethylphenyl substituent. Its structural complexity arises from the bicyclic 1,8-naphthyridine system, which confers rigidity and planar aromaticity, and the methoxybenzoyl group, which may enhance solubility and electronic interactions.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-16-8-9-17(2)23(12-16)29-24(31)15-30-14-22(25(32)19-6-5-7-20(13-19)34-4)26(33)21-11-10-18(3)28-27(21)30/h5-14H,15H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAJVHMVWIEUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

1,8-Naphthyridinone vs. Triazole or Pyrazolyl Systems
  • Target Compound: The 1,8-naphthyridinone core is a bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions. Its rigidity may enhance target affinity compared to monocyclic systems .
  • Triazole-Based Analogs (e.g., 6a-c in ): These compounds feature a 1,2,3-triazole ring formed via Cu-catalyzed azide-alkyne cycloaddition. The triazole’s smaller size and polar N–H groups favor solubility and metal coordination but lack the extended conjugation of naphthyridinone .
  • Pyrazolyl Acetamides (e.g., ): The pyrazolyl ring in compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide introduces a non-planar, five-membered heterocycle with conformational flexibility, as seen in variable dihedral angles (54.8°–77.5°) between aromatic rings .

Substituent Effects

Compound Key Substituents Electronic Effects Steric Effects
Target Compound 3-Methoxybenzoyl, 7-methyl Methoxy (electron-donating) enhances solubility; methyl reduces reactivity. 2,5-Dimethylphenyl adds ortho/para steric hindrance.
Triazole Analogs (6b, 6c) Nitrophenyl (6b: 2-NO₂; 6c: 3-NO₂) Nitro (electron-withdrawing) increases electrophilicity. Minimal steric bulk compared to methyl groups.
Dichlorophenyl Acetamide 3,4-Dichlorophenyl Chloro (electron-withdrawing) enhances lipophilicity. Chlorine atoms introduce moderate steric hindrance.

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with analogs like 6a-c (1671–1682 cm⁻¹) . The methoxybenzoyl C=O may appear near 1650–1700 cm⁻¹, distinct from nitro groups in 6b/c (1504–1535 cm⁻¹ for NO₂ asymmetric stretches) .
  • NMR: The 1,8-naphthyridinone protons (e.g., H-2, H-7) would resonate downfield (δ 8–9 ppm) due to aromatic deshielding. This contrasts with triazole analogs (δ 5.3–8.6 ppm for aliphatic and aromatic protons) .
  • Melting Points :
    • While data for the target compound are unavailable, analogs like the dichlorophenyl acetamide in melt at 473–475 K, suggesting high crystallinity due to hydrogen bonding .

Hydrogen Bonding and Crystal Packing

  • The target compound’s acetamide group may form N–H⋯O hydrogen bonds similar to those in , where R₂²(10) dimer motifs stabilize crystal lattices . However, the 1,8-naphthyridinone’s rigidity could reduce conformational variability compared to the three distinct conformers observed in the dichlorophenyl analog .

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